Bromoclenbuterol

Description

Historical and Current Scope of Academic InquiryThe academic inquiry into bromoclenbuterol has largely stemmed from its identification as a significant impurity during the manufacturing process of clenbuterolresearchgate.nethilarispublisher.comresearchgate.net. Consequently, research has focused on its synthesis and characterization to understand its chemical properties and behaviorresearchgate.nethilarispublisher.com. Currently, the scope of academic research involving this compound is predominantly centered on its application in analytical methodologies. This includes its use in developing and validating techniques for the detection and quantification of clenbuterol (B1669167) and related substances in various samples, often employing advanced chromatographic and mass spectrometric methodsacs.orgresearchgate.netnih.govresearchgate.net. Its role as a template in creating specialized materials like molecularly imprinted polymers for selective analyte capture represents a key area of ongoing investigationacs.orgresearchgate.netnih.govgoogle.comresearchgate.net.

Chemical Properties of this compound Hydrochloride

| Property | Value | Source |

| Chemical Name | This compound hydrochloride | chemicalbook.com |

| CAS Number | 78982-84-0 | chemicalbook.com |

| Molecular Formula | C12H19BrCl2N2O | chemicalbook.com |

| Molecular Weight | 358.1 g/mol | chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

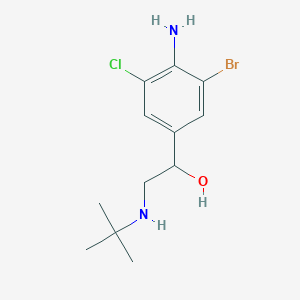

1-(4-amino-3-bromo-5-chlorophenyl)-2-(tert-butylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrClN2O/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7/h4-5,10,16-17H,6,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBROAKIHDILEQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C(=C1)Br)N)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376770 | |

| Record name | Bromoclenbuterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37153-52-9 | |

| Record name | Bromoclenbuterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromoclenbuterol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KJ88YP4R5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of Bromoclenbuterol

Established Synthetic Pathways for Bromoclenbuterol

A primary synthetic route for this compound has been described, which can be intentionally employed for its preparation, often for use as a reference standard in impurity profiling. hilarispublisher.comallfordrugs.com

Reaction Sequence Analysis

The synthesis of this compound typically begins with 4-amino acetophenone (B1666503). allfordrugs.com The key steps involved are:

Monochlorination: 4-amino acetophenone is reacted with a chlorinating agent, such as N-Chlorosuccinimide in 1N HCl, to produce 4-amino-3-chloro acetophenone. allfordrugs.com

Bromination: The resulting monochlorinated intermediate is then subjected to bromination. This step introduces a bromine atom onto the aromatic ring. allfordrugs.com Specifically, 4-amino-3-chloro acetophenone is reacted with bromine in a solvent like chloroform (B151607) to yield 1-(4-amino-3-bromo-5-chlorophenyl)-2-bromoethanone. allfordrugs.com

Reaction with tert-Butylamine: The bromoethanone derivative is then reacted with tert-butylamine. This step introduces the tert-butylamino group, a key structural feature of this compound. The product of this reaction is 2-(tert-butylamino)-1-(4-amino-3-bromo-5-chlorophenyl)ethanone. hilarispublisher.comallfordrugs.com

Reduction: The final step involves the reduction of the ketone group to a hydroxyl group. This is typically achieved using a reducing agent like sodium borohydride (B1222165) in methanol (B129727), which converts the ethanone (B97240) intermediate into the final this compound compound, (1RS)-1-(4-amino-3-bromo-5-chlorophenyl)-2-[(1,1-dimethylethyl)amino]ethanol. hilarispublisher.comallfordrugs.com

The structure of the synthesized this compound is confirmed using various analytical techniques, including 1H NMR, 13C NMR, IR, and mass spectrometry. hilarispublisher.comallfordrugs.com

Intermediates in this compound Synthesis

The synthesis of this compound proceeds through several key intermediates. These molecules represent the progressive steps from the starting material to the final product.

| Intermediate Compound | Chemical Name | Role in Synthesis |

| 4-amino acetophenone | 1-(4-aminophenyl)ethanone | Starting Material |

| 4-amino-3-chloro acetophenone | 1-(4-amino-3-chlorophenyl)ethanone | Product of Monochlorination |

| 1-(4-amino-3-bromo-5-chlorophenyl)-2-bromoethanone | 1-(4-amino-3-bromo-5-chlorophenyl)-2-bromoethanone | Product of Bromination |

| 2-(tert-butylamino)-1-(4-amino-3-bromo-5-chlorophenyl)ethanone | 2-(tert-butylamino)-1-(4-amino-3-bromo-5-chlorophenyl)ethanone | Product of reaction with tert-butylamine |

Investigation of Process-Related Impurity Formation (referring to this compound as an impurity of clenbuterol)

This compound is identified as a critical process-related impurity (Impurity-F) in the synthesis of Clenbuterol (B1669167) hydrochloride according to the British and European pharmacopoeias. hilarispublisher.com Its formation is a significant concern for ensuring the quality and safety of the final active pharmaceutical ingredient (API). hilarispublisher.com

The root cause for the formation of this compound during Clenbuterol synthesis has been identified as the presence of a monochlorinated intermediate. hilarispublisher.comnewdrugapprovals.org In the standard synthesis of Clenbuterol, the first step is the double chlorination of 4-aminoacetophenone to yield 4-amino-3,5-dichloroacetophenone. newdrugapprovals.org However, incomplete chlorination can lead to the formation of 4-amino-3-chloro acetophenone. hilarispublisher.comnewdrugapprovals.org

This monochloro impurity, when carried forward in the reaction sequence, reacts with bromine in a subsequent step, leading to the formation of 1-(4-amino-3-bromo-5-chlorophenyl)-2-bromoethanone. hilarispublisher.com This intermediate then follows the remaining synthetic steps, ultimately resulting in the formation of this compound alongside the desired Clenbuterol. hilarispublisher.com Due to their similar properties, including solubility and crystallization behavior, separating this compound from Clenbuterol can be challenging. hilarispublisher.com

Advancements in Synthetic Approaches and Yield Optimization

Research into the synthesis of this compound has largely been driven by the need to understand its formation as an impurity and to prepare it as a reference standard. hilarispublisher.comresearchgate.net A key aspect of managing its presence in Clenbuterol production is to control the initial chlorination step to minimize the formation of the 4-amino-3-chloro acetophenone intermediate. hilarispublisher.com

While specific advancements in the dedicated synthesis of this compound for yield optimization are not extensively detailed in the provided search results, the general principles of process optimization in pharmaceutical manufacturing would apply. These include:

Reaction Condition Optimization: Fine-tuning parameters such as temperature, reaction time, and stoichiometry of reactants can help to maximize the yield of the desired product and minimize the formation of byproducts.

Catalyst Screening: Investigating different catalysts for the chlorination and bromination steps could lead to improved selectivity and efficiency.

Purification Techniques: Developing more effective purification methods, such as advanced chromatographic techniques or optimized crystallization processes, can improve the isolation and purity of this compound.

The development of a "facile synthesis" for this compound, as described in some studies, indicates a move towards more efficient and straightforward synthetic methods. hilarispublisher.com This allows for the reliable production of this compound for use in impurity profiling and analytical method validation. hilarispublisher.com

Advanced Analytical Methodologies for Bromoclenbuterol Characterization and Detection

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable tools for confirming the molecular structure and identifying functional groups within bromoclenbuterol.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure of organic molecules. Both proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR) provide unique spectral fingerprints that confirm the connectivity of atoms and the presence of specific functional groups within this compound. ¹H NMR reveals the different types of protons in the molecule, their chemical environments, and their neighboring protons through chemical shifts and coupling patterns rsc.orgresearchgate.net. ¹³C NMR provides information about the carbon skeleton, with chemical shifts indicating the type of carbon atom (e.g., aromatic, aliphatic, carbonyl) rsc.orgorganicchemistrydata.org. Research has utilized NMR to confirm the synthesis of this compound, verifying its structure by analyzing characteristic chemical shifts and signal multiplicities researchgate.nethilarispublisher.com.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is widely used to identify functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies, which correspond to the vibrational modes of chemical bonds libretexts.orgpressbooks.pubbellevuecollege.edu. For this compound, IR spectroscopy can confirm the presence of characteristic functional groups such as hydroxyl (-OH) or amine (-NH) stretching vibrations, C-H stretching (aromatic and aliphatic), C=C stretching in the aromatic ring, and C-N stretching libretexts.orgvscht.czlibretexts.org. The C-Br bond also contributes to the vibrational spectrum, though often in the fingerprint region. The unique pattern of absorption bands in the IR spectrum serves as a molecular fingerprint, aiding in the identification and confirmation of this compound libretexts.orgpressbooks.pubbellevuecollege.eduvscht.cz.

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation patterns savemyexams.commsu.educhemguide.co.uklibretexts.org. Upon ionization, this compound forms a molecular ion (M⁺) whose mass-to-charge ratio (m/z) directly corresponds to its molecular weight. Further fragmentation of the molecular ion into smaller, characteristic ions provides a unique fragmentation pattern that acts as a fingerprint for identification savemyexams.commsu.educhemguide.co.uklibretexts.org. Techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) are commonly employed. EI typically leads to more extensive fragmentation, while ESI, often coupled with liquid chromatography, can produce softer ionization, yielding prominent molecular ions msu.eduthermofisher.comepa.govspectroscopyonline.com. Research has shown that MS analysis, particularly when coupled with chromatography (GC-MS or LC-MS), is vital for identifying and confirming the presence of this compound by its molecular ion and fragment ions hilarispublisher.comthermofisher.comepa.govnih.gov.

Table 3.1.3: Key Mass Spectrometry Fragmentation Ions (Hypothetical based on structure)

| Ion Type | m/z Value (approx.) | Description |

| Molecular Ion | 321.64 | [C₁₂H₁₈BrClN₂O]⁺ (based on formula C₁₂H₁₈BrClN₂O) |

| Fragment Ion 1 | ~288 | Loss of Br radical |

| Fragment Ion 2 | ~272 | Loss of Cl radical |

| Fragment Ion 3 | ~256 | Loss of Br and Cl radicals |

| Fragment Ion 4 | ~154 | Aromatic ring fragment with substituents |

| Fragment Ion 5 | ~108 | Amine side chain fragment |

Note: Specific fragmentation patterns are dependent on the ionization technique and experimental conditions.

Chromatographic Separation Techniques for this compound

Chromatographic techniques are essential for separating this compound from complex matrices, enabling its subsequent detection and quantification.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a primary analytical method for separating and quantifying this compound due to its versatility and sensitivity. Reversed-phase HPLC, typically using C18 stationary phases with mobile phases consisting of acetonitrile (B52724) or methanol (B129727) and water mixtures, is commonly employed diva-portal.orgresearchgate.net. Detection methods coupled with HPLC include UV-Vis spectroscopy, which detects compounds that absorb UV light, often at wavelengths around 200-240 nm for aromatic compounds diva-portal.orgresearchgate.netshimadzu.com, and Mass Spectrometry (LC-MS), which offers higher selectivity and sensitivity for identification and quantification thermofisher.comepa.govnih.gov. Research highlights the development of HPLC methods for this compound analysis, focusing on optimizing mobile phase composition, flow rate, and detection parameters to achieve good resolution and accurate quantification diva-portal.orgresearchgate.net. Studies have reported limits of detection (LOD) and quantification (LOQ) in the microgram per kilogram range when using LC-MS for analysis nih.gov.

Table 3.2.1: Representative HPLC Conditions for this compound Analysis

| Parameter | Condition | Reference |

| Column | C18 reversed-phase column (e.g., 50 mm or 150 mm length) | diva-portal.orgresearchgate.net |

| Mobile Phase | Acetonitrile:Water (e.g., 50:50 v/v or gradient elution) | diva-portal.orgresearchgate.net |

| Flow Rate | 0.5 - 1.0 mL/min | diva-portal.orgresearchgate.net |

| Detection Wavelength | 200-240 nm (UV-Vis) | diva-portal.orgresearchgate.net |

| Detector | UV-Vis detector, Mass Spectrometer (LC-MS) | epa.govdiva-portal.orgresearchgate.net |

| Injection Volume | 10-20 µL | diva-portal.orgresearchgate.net |

| Retention Time | Varies based on specific conditions | diva-portal.orgresearchgate.net |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) can also be applied for the analysis of this compound, often in conjunction with Mass Spectrometry (GC-MS) for enhanced detection and identification thermofisher.comlabmanager.comnih.govresearchgate.netspectroscopyonline.com. GC separates volatile and thermally stable compounds based on their boiling points and interactions with the stationary phase of the GC column. For compounds like this compound, which may have some polarity or limited thermal stability, derivatization might be necessary to improve volatility and chromatographic performance libretexts.org. GC-MS is a powerful tool, providing both separation and mass spectral data for confirmation thermofisher.comlabmanager.comnih.govresearchgate.net. The selection of appropriate GC columns (e.g., non-polar or mid-polar phases) and temperature programming is crucial for achieving effective separation thermofisher.comnih.gov. Research has demonstrated the utility of GC-MS for analyzing complex mixtures, including those containing halogenated compounds, by leveraging its high sensitivity and specificity thermofisher.comlabmanager.comnih.govresearchgate.netspectroscopyonline.com.

Table 3.2.2: Typical GC-MS Parameters for Analysis

| Parameter | Condition | Reference |

| Column | Non-polar or mid-polar capillary column (e.g., TR-5MS, DB-35-MS) | thermofisher.comnih.gov |

| Carrier Gas | Helium (He) | thermofisher.comnih.gov |

| Injector Temp. | 250-280 °C | thermofisher.comnih.gov |

| Oven Temp. Program | Initial temp., ramp rate, final temp. (e.g., 60°C to 280°C or higher) | thermofisher.comnih.gov |

| Transfer Line Temp. | 280 °C | thermofisher.com |

| Ionization Mode | Electron Ionization (EI) | thermofisher.com |

| Detector | Mass Spectrometer (MS) | thermofisher.comlabmanager.comnih.gov |

| Scan Range | 40-1000 amu (or specific range for target compounds) | thermofisher.com |

Ultra-High-Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over traditional High-Performance Liquid Chromatography (HPLC), offering superior separation efficiency, speed, and sensitivity. This is primarily achieved through the use of smaller stationary phase particles (typically < 2 μm) and higher operating pressures (up to 15,000 psi or 100 MPa) eag.comphenomenex.com. These innovations lead to narrower chromatographic peaks, improved signal-to-noise ratios, and consequently, lower detection limits phenomenex.com. UHPLC is particularly advantageous for analyzing complex samples that contain multiple closely related compounds or matrices, where its enhanced resolution capabilities are essential for distinguishing analytes phenomenex.comamericanpharmaceuticalreview.com. The technique's ability to provide faster analysis times and higher throughput makes it an ideal choice for demanding analytical tasks in fields such as pharmaceuticals and food safety americanpharmaceuticalreview.com.

Table 1: Comparison of UHPLC and HPLC in Analytical Applications

| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-High-Performance Liquid Chromatography (UHPLC) |

| Particle Size | Larger (typically 3–5 μm) | Smaller (typically < 2 μm) |

| Pressure Range | Moderate (up to 6,000 psi) | High (up to 15,000 psi / 100 MPa) |

| Separation Speed | Slower | Faster |

| Resolution | Standard | Higher |

| Sensitivity | Standard | Higher (due to narrower peaks and improved S/N) |

| Efficiency | Standard | Higher |

| Applications | General analysis, routine QC | Complex samples, high-throughput analysis, trace analysis |

Supercritical Fluid Chromatography (SFC) in Related Compound Analysis

Supercritical Fluid Chromatography (SFC) is a hybrid chromatographic technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase labioscientific.comwaters.com. This method offers a unique blend of properties from both gas chromatography (GC) and liquid chromatography (LC), providing high speed, excellent resolution, and a reduced environmental impact due to lower solvent consumption labioscientific.comwaters.com. SFC is particularly adept at separating compounds that are difficult to resolve using traditional LC methods, making it valuable for the analysis of related compounds and impurities labioscientific.comresearchgate.net. Its adaptability to a wide range of analytes, from polar to non-polar, and its compatibility with various detectors, including mass spectrometry, enhance its specificity and sensitivity for detecting trace contaminants labioscientific.com. SFC's ability to provide exceptional resolution facilitates the differentiation of closely eluting compounds, which is critical for impurity profiling and comprehensive compound characterization labioscientific.com.

Mass Spectrometric Detection and Quantification Strategies

Mass spectrometry (MS) is a cornerstone of modern analytical chemistry, providing unparalleled capabilities for identifying and quantifying chemical compounds. When coupled with chromatographic separation techniques, MS offers high sensitivity, specificity, and structural information.

Electrospray Ion Trap Mass Spectrometry (LC/IT-MS) in Related Compound Analysis

Electrospray Ionization (ESI) coupled with Ion Trap Mass Spectrometry (IT-MS) is a powerful technique for the structural characterization of complex molecules and their related compounds or impurities chromatographyonline.comlibretexts.org. Ion trap mass spectrometers are distinguished by their ability to perform multiple stages of fragmentation (MSⁿ), which allows for detailed structural elucidation by sequentially fragmenting selected ions chromatographyonline.comnih.gov. This capability is invaluable for identifying unknown impurities or degradation products by providing detailed fragmentation patterns that can be compared to known structures or databases chromatographyonline.comnih.gov. The sequential fragmentation in IT-MS can reveal branching patterns and inter-saccharide linkages in complex molecules, and it is frequently used in the analysis of related substances where comprehensive structural information is required chromatographyonline.comnih.gov.

Tandem Mass Spectrometry (LC-MS/MS, GC-MS/MS) for Selective Detection

Tandem Mass Spectrometry (MS/MS), commonly implemented as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), offers enhanced selectivity and sensitivity for the detection and quantification of analytes, including this compound creative-proteomics.comchromatographyonline.comresearchgate.net. This technique involves two stages of mass analysis, typically using a triple quadrupole instrument. In the first stage, a specific precursor ion (e.g., the molecular ion of this compound) is selected. This selected ion is then fragmented in a collision cell, and specific fragment ions (product ions) are monitored in the second stage creative-proteomics.comtechnologynetworks.com. This process, known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), significantly reduces background noise and matrix interference, leading to highly selective and sensitive quantification creative-proteomics.comchromatographyonline.comresearchgate.net. LC-MS/MS is often preferred for analyzing compounds like this compound in complex biological matrices, such as urine, as it avoids the time-consuming derivatization steps sometimes required for GC-MS researchgate.net. The ability to monitor specific ion transitions provides high specificity, making it suitable for trace-level analysis and confirmation of identity creative-proteomics.comchromatographyonline.com.

Table 2: Performance Comparison of LC-MS and LC-MS/MS

| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Mass Analysis | Single stage (MS) | Two stages (MS/MS) |

| Detection Mode | Total Ion Chromatogram (TIC), Selected Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM), Selected Reaction Monitoring (SRM) |

| Selectivity | Moderate | High |

| Sensitivity | Moderate | High |

| Structural Info | Limited (molecular weight) | Detailed (fragmentation patterns) |

| Applications | Known compound quantification, purity testing | Trace analysis, complex matrices, toxicology, metabolite identification |

| Interference | More susceptible to matrix interference | Minimized due to selective monitoring |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Measurement

High-Resolution Mass Spectrometry (HRMS) instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, provide highly accurate mass measurements, often to several decimal places azolifesciences.comlabmanager.com. This precision allows for the determination of the exact mass of an ion, which can then be used to calculate its elemental composition azolifesciences.combioanalysis-zone.com. By differentiating molecules with the same nominal mass but different elemental formulas (isobaric compounds), HRMS offers a unique source of analytical specificity azolifesciences.combioanalysis-zone.com. This capability is crucial for confirming the identity of this compound and distinguishing it from potential interferences in complex samples azolifesciences.combioanalysis-zone.com. Furthermore, HRMS can be employed for impurity profiling, enabling the identification of unknown compounds based on their precise mass and isotopic patterns azolifesciences.comsepscience.com. The high resolving power of HRMS instruments allows for the separation of ions with very similar mass-to-charge ratios, thereby enhancing analytical accuracy and sensitivity chromatographyonline.comazolifesciences.com.

Sample Preparation and Extraction Protocols for Complex Matrices

The analysis of this compound in complex matrices, such as biological fluids (e.g., urine) or food products, necessitates effective sample preparation to remove interfering substances, preconcentrate the analyte, and ensure compatibility with analytical instrumentation researchgate.netphenomenex.comchromatographyonline.com. Common sample preparation techniques include:

Solid-Phase Extraction (SPE): This widely used technique employs a solid sorbent material to retain the analyte while allowing matrix components to pass through, or vice versa. SPE can effectively remove interferences and preconcentrate analytes, improving the sensitivity and robustness of the analytical method phenomenex.comchromatographyonline.comresearchgate.net. Various sorbent chemistries (e.g., C18, ion-exchange, mixed-mode) can be selected based on the analyte's properties and the matrix composition phenomenex.comchromatographyonline.com.

Liquid-Liquid Extraction (LLE): LLE involves partitioning the analyte between two immiscible liquid phases. While a traditional method, it can be labor-intensive and may use large volumes of organic solvents phenomenex.comresearchgate.net.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe): This is a popular sample preparation approach, particularly for food matrices, that combines extraction and cleanup steps in a streamlined manner phenomenex.com.

The choice of sample preparation method is critical for mitigating matrix effects, which can suppress or enhance analyte signals, leading to inaccurate quantification drawellanalytical.com. Optimizing these protocols is essential for achieving reliable and reproducible results in the analysis of this compound chromatographyonline.comresearchgate.net.

Table 3: Common Sample Preparation Techniques for Complex Matrices

| Technique | Principle | Advantages | Disadvantages | Typical Applications (for this compound analysis) |

| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent, followed by elution with a suitable solvent. | Efficient cleanup, preconcentration, removal of interferences, versatile sorbent choices. | Can be time-consuming, requires optimization of sorbent and solvents. | Urine, food matrices, biological samples. |

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. | Relatively simple, can be effective for certain matrices. | Uses large solvent volumes, can be labor-intensive, potential for emulsions. | General extraction from aqueous samples. |

| QuEChERS | A rapid, multi-residue method involving extraction with solvents and salts, followed by dispersive SPE. | Quick, easy, cost-effective, effective for food matrices, reduced solvent usage compared to traditional LLE. | May require optimization for specific analytes or complex matrices. | Food and agricultural products. |

Solid-Phase Extraction (SPE) Techniques for Analogue Isolation

Solid-phase extraction (SPE) is a widely adopted technique for the purification and pre-concentration of clenbuterol (B1669167) and its analogues from diverse samples, including biological fluids, tissues, and food products researchgate.netnih.govresearchgate.netdcu.ielcms.czresearchgate.net. SPE utilizes a solid sorbent material packed into a cartridge or disk, which selectively retains the target analytes while allowing matrix components to pass through. Elution with an appropriate organic solvent then yields a cleaner extract for subsequent analysis.

Commonly employed SPE sorbents include C18 and cyano phases, which offer good selectivity for beta-agonists like clenbuterol researchgate.netdntb.gov.uanih.gov. Mixed-mode SPE cartridges have also been developed to enhance selectivity and improve the extraction of a wider range of beta-agonists lcms.cz. In many applications, SPE is integrated with techniques like liquid chromatography (LC) coupled with mass spectrometry (MS) to achieve high sensitivity and specificity researchgate.netlcms.cz. For instance, SPE has been used in conjunction with LC-ESI-MS/MS for the determination of clenbuterol residues in pig liver, achieving detection limits below 0.1 ng/g researchgate.net.

Molecularly Imprinted Solid-Phase Extraction (MISPE), utilizing molecularly imprinted polymers (MIPs) synthesized with this compound as the template, has demonstrated exceptional selectivity and efficiency for clenbuterol isolation researchgate.netresearchgate.netdntb.gov.ua. These MISPE cartridges exhibit excellent stability and have been shown to provide recoveries exceeding 90% for clenbuterol researchgate.netdntb.gov.ua. The development of MISPE, often in combination with other techniques, has led to highly sensitive methods with detection limits as low as < 0.1 μg/kg dntb.gov.uamdpi.com.

Matrix Solid-Phase Dispersion (MSPD) Integration in Analytical Workflows

Matrix Solid-Phase Dispersion (MSPD) is a versatile sample preparation technique that integrates sample homogenization, extraction, and clean-up into a single, streamlined process mdpi.comresearchgate.netagriculturejournals.czresearchgate.net. This method is particularly advantageous for solid and semi-solid matrices, offering reduced solvent consumption, shorter analysis times, and simplified procedures compared to conventional extraction methods mdpi.comresearchgate.netresearchgate.net.

In MSPD, the sample is ground with a solid dispersant sorbent, creating a homogeneous mixture that is then packed into a cartridge. Elution with an appropriate solvent isolates the analytes. MSPD has been successfully applied to a wide range of analytes in various food and biological samples mdpi.comagriculturejournals.czresearchgate.net. Studies have reported higher recoveries for MSPD (84.3–90.7%) compared to traditional LLE (71.2–76.5%) and standard SPE (82.2–83.2%) for clenbuterol analysis researchgate.net.

The integration of MSPD with MISPE has proven particularly effective for clenbuterol analysis. In such workflows, the MSPD step prepares the sample, and the eluate is then passed through a MISPE cartridge imprinted with this compound for selective analyte capture researchgate.netdntb.gov.ua. This combined approach significantly enhances purification and pre-concentration, leading to improved analytical performance and detection limits researchgate.netdntb.gov.ua.

Liquid-Liquid Extraction (LLE) in Related Compound Analysis

Liquid-Liquid Extraction (LLE) remains a fundamental technique for sample preparation in the analysis of clenbuterol and related compounds, particularly in biological fluids such as plasma and urine, as well as in tissue samples researchgate.netnih.govresearchgate.netlcms.czdntb.gov.uanih.govscispace.comscribd.com. LLE involves partitioning the analyte between two immiscible liquid phases, typically an aqueous sample phase and an organic solvent phase.

In several studies, LLE has been reported to yield better extraction efficiencies and calibration curves compared to SPE for clenbuterol nih.govscispace.com. For instance, a method involving LLE with tert-butyl methyl ether (TBME) at pH 9.6, followed by LC-ESI-QTOF-MS/MS, achieved very low detection limits (e.g., 13 pg/mL in plasma) for clenbuterol in equine samples nih.gov. LLE procedures are often optimized by adjusting the pH of the aqueous phase to ensure efficient transfer of the analyte into the organic solvent scispace.com. While LLE is effective, it can be more time-consuming and require larger volumes of organic solvents compared to SPE or MSPD researchgate.netresearchgate.net.

Chiral Analysis of this compound and Related Compounds

The stereochemistry of clenbuterol is of significant interest, as its enantiomers can exhibit different pharmacological activities and metabolic fates. Analytical methods capable of separating and quantifying these stereoisomers are crucial for comprehensive characterization.

Enantiomeric Separation Methodologies (e.g., Chiral HPLC, SFC, CE)

The separation of clenbuterol enantiomers is primarily achieved through chiral chromatography, with High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) being the most prominent techniques mdpi.comspringernature.comspringernature.comchemistrydocs.comresearchgate.net. These methods rely on the use of chiral stationary phases (CSPs) that interact diastereoselectively with the enantiomers, leading to their separation.

Commonly utilized CSPs include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), macrocyclic glycopeptides (such as vancomycin (B549263) or teicoplanin), and Pirkle-type phases mdpi.comspringernature.comspringernature.comchemistrydocs.com. SFC, in particular, offers advantages such as faster analysis times and reduced solvent consumption compared to HPLC for chiral separations mdpi.comresearchgate.net. The mobile phase composition, including the addition of modifiers like isopropylamine, can be optimized to enhance enantioselectivity in SFC researchgate.net.

Capillary Electrophoresis (CE) and Capillary Electrochromatography (CEC) also represent viable alternative techniques for chiral separations, offering high efficiency and sensitivity springernature.comspringernature.comchemistrydocs.com. These methods often employ chiral selectors added to the electrolyte buffer or immobilized within the capillary.

Stereochemical Composition Studies in Related Contexts

Studies investigating the stereochemical composition of clenbuterol have revealed that animal tissues, such as pork and beef, can accumulate specific enantiomers, leading to a non-racemic mixture mdpi.comresearchgate.netresearchgate.net. For instance, cattle meat has been found to be enriched in R-(-)-clenbuterol mdpi.com, while hog tissues have shown a predominant dextrorotatory stereoisomer (approximately 3:1 ratio) researchgate.net. These stereoselective processes during absorption, distribution, metabolism, and excretion (ADME) can influence the enantiomeric ratio observed in animal products and subsequently in human consumers researchgate.net.

The analysis of clenbuterol enantiomers in matrices like beef sausage has reported specific ratios, such as 59% R-(-)-clenbuterol and 41% S-(+)-clenbuterol springernature.com. Similarly, in bovine urine, accuracies for enantiomeric quantification ranged from -11.9% to 13.0%, with precisions between 0.7% and 6.1% springernature.com. This ability to determine the enantiomeric composition can serve as a valuable tool in doping control to potentially differentiate between the administration of a pharmaceutical product (typically racemic) and the consumption of contaminated meat researchgate.net.

In Vitro and Cellular Pharmacological Investigations of Bromoclenbuterol

Development of In Vitro Pharmacodynamic Models for Bromoclenbuterol

In vitro pharmacodynamic (PD) models are crucial for characterizing the effects of compounds by simulating physiological conditions in a controlled laboratory environment. These models allow for the quantitative assessment of drug efficacy and mechanism of action without the complexities of in vivo systems nih.govfrontiersin.orgcreative-biolabs.com. For compounds like this compound, which acts as a β-adrenergic agonist smolecule.com, in vitro pharmacodynamic models typically involve cell-based assays designed to measure downstream signaling events triggered by receptor activation. Such models can include the use of cell lines engineered to express specific receptors or natural cell populations that possess these receptors. The development of these models often involves optimizing assay conditions, such as cell density, incubation times, and the concentration of signaling components, to accurately reflect the compound's pharmacological profile frontiersin.orgduke.edu. For this compound, models would likely focus on assessing its ability to activate β-adrenergic receptors and initiate signal transduction cascades, such as the cyclic adenosine (B11128) monophosphate (cAMP) pathway smolecule.comnih.gov.

Receptor Binding Assays for Ligand-Receptor Interactions

Receptor binding assays are fundamental for determining a ligand's affinity for its target receptor and for characterizing receptor selectivity nih.govrevvity.comresearchgate.net. These assays typically involve incubating cells or isolated membranes expressing specific receptors with a radiolabeled or fluorescently tagged ligand, and then quantifying the binding of a test compound in a competitive manner nih.govrevvity.com. This compound is known to exhibit affinity for β-adrenergic receptors, particularly the β2 subtype smolecule.com. Studies investigating ligand-receptor interactions aim to determine parameters such as the dissociation constant (KD) and inhibition constant (KI) revvity.com. While specific quantitative binding data for this compound across different β-adrenergic receptor subtypes were not detailed in the provided search results, its classification as a β-agonist implies direct interaction with these receptors. Related compounds, such as clenbuterol (B1669167), have been studied for their affinity and efficacy at β-adrenergic receptors, highlighting the importance of these assays in understanding β-agonist pharmacology nih.gov.

Cellular Assays for Investigating Biological Responses

Cellular assays provide direct insights into how a compound affects living cells, measuring a range of biological responses. These assays are vital for understanding a drug's mechanism of action and its potential therapeutic effects abyntek.comcontractlaboratory.comnuvisan.com.

Cellular Viability and Proliferation Studies

Cellular viability and proliferation assays are used to evaluate the health and growth rate of cells following exposure to a compound contractlaboratory.comsigmaaldrich.comnih.govnih.govsusupport.com. Viability assays typically measure parameters such as metabolic activity (e.g., using tetrazolium salts like MTT, or resazurin (B115843) reduction), membrane integrity, or ATP production, which are indicative of living cells nih.govmdpi.com. Proliferation assays, on the other hand, quantify cell division and growth over time, often by measuring DNA synthesis (e.g., BrdU incorporation) or cell number contractlaboratory.comsigmaaldrich.comsusupport.com. While specific proliferation and viability data for this compound were not detailed in the provided snippets, its role as a β-adrenergic agonist suggests it could influence cellular metabolic activity, as β2-adrenergic receptor stimulation is known to increase cellular energy production and utilization smolecule.comwikipedia.org.

Induction of Specific Cellular Processes

Beyond general viability and proliferation, cellular assays can investigate the induction or modulation of specific cellular processes. As a β2-adrenergic agonist, this compound is expected to trigger signaling pathways that lead to characteristic cellular responses. For instance, β2-adrenergic receptor stimulation is known to cause relaxation of airway smooth muscle, leading to bronchodilation, and can also affect other smooth muscle tissues and cellular processes like potassium uptake wikipedia.orgnih.gov. Investigations into this compound's effects would likely include assays that measure these downstream functional outcomes, such as changes in intracellular calcium levels, enzyme activities, or cellular morphology, which are indicative of specific physiological responses mediated by β-adrenergic signaling nih.govabyntek.comlongdom.org.

Mechanistic Investigations at the Cellular Level

Mechanistic investigations aim to elucidate the precise molecular pathways through which a compound exerts its effects. For this compound, this primarily involves understanding its interaction with β-adrenergic receptors and the subsequent intracellular signaling cascades.

Exploration of Intracellular Signaling Pathways

The activation of β-adrenergic receptors by agonists like this compound initiates a well-characterized intracellular signaling cascade involving G proteins, specifically the stimulatory Gs protein nih.govresearchgate.netnih.gov. Upon agonist binding, the β-adrenergic receptor undergoes a conformational change, which facilitates the exchange of GDP for GTP on the Gs alpha subunit nih.govlibretexts.org. The activated Gs protein then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP) nih.govpromega.co.uknih.govmdpi.com. cAMP acts as a second messenger, activating protein kinase A (PKA) nih.govlibretexts.orgnih.govbrainbrooder.com. PKA then phosphorylates various downstream target proteins, leading to a cascade of cellular events that mediate the physiological effects of β-adrenergic stimulation nih.govlibretexts.orgbrainbrooder.comnih.gov. Studies exploring these pathways would typically employ assays to measure intracellular cAMP levels, PKA activity, or the phosphorylation status of key signaling proteins promega.co.uknih.gov.

Non Human in Vivo Pharmacokinetic and Metabolic Research on Bromoclenbuterol

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models

No peer-reviewed studies detailing the in vivo ADME properties of Bromoclenbuterol in any animal model could be located. Research on the absorption rates, systemic distribution, metabolic pathways, and excretion routes of this compound has not been published in the accessible scientific literature.

Characterization of this compound Metabolites in Non-Human Species

There is no available information characterizing the metabolites of this compound in any non-human species. The biotransformation of the parent compound into potential metabolites following in vivo administration has not been documented.

Residue Depletion Kinetics in Food-Producing Animals

Data on the residue depletion kinetics of this compound in the tissues of food-producing animals such as cattle, swine, or poultry are not available. Consequently, withdrawal periods and maximum residue limits for this compound have not been established by regulatory agencies.

Pharmacokinetic Modeling in Non-Human Biological Systems

No studies were found that have developed or applied pharmacokinetic models to describe the behavior of this compound in non-human biological systems. The mathematical modeling of its absorption, distribution, and elimination processes has not been undertaken.

Comparative Pharmacological and Toxicological Research of Bromoclenbuterol Analogues in Non Human Models

Structure-Activity Relationship (SAR) Studies for Bromoclenbuterol and Related Compounds

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry, aiming to elucidate how the chemical structure of a compound influences its biological activity. For this compound and its analogues, SAR studies have been pivotal in identifying the key molecular features that govern their interaction with adrenergic receptors.

Research on a series of 1-(4-amino-phenyl)-2-aminoethanol derivatives, which includes compounds structurally related to this compound, has provided significant insights into the role of substituents on the phenyl ring. When compared to Clenbuterol (B1669167), which has two chlorine atoms, the substitution with different halogens or other functional groups leads to notable changes in activity. For instance, the replacement of the chlorine atoms with chloro-cyano, fluoro-cyano, or mono-cyano groups has been shown to result in potent β2-mimetic activity, in some cases surpassing that of Clenbuterol. nih.gov

Furthermore, studies on Clenbuterol analogues have highlighted the importance of both the benzylic hydroxyl group and the halogen substituents on the aromatic ring in determining the affinity for β2-adrenoceptors. The aromatic halo-substituents can contribute significantly to the total binding energy. nih.gov This suggests that the presence of both a bromine and a chlorine atom in this compound is a critical determinant of its pharmacological profile. The specific combination and position of these halogens on the phenyl ring influence the compound's potency and selectivity.

The tert-butyl group attached to the amine is another crucial feature for high β2-adrenoceptor agonist activity. This bulky group is a common feature in many potent β2-agonists and is believed to contribute to the selectivity of the compound for the β2-adrenoceptor over the β1-adrenoceptor subtype.

Comparative Receptor Affinity and Selectivity Studies in Animal Tissues

The therapeutic and toxicological effects of this compound and its analogues are directly linked to their affinity and selectivity for different adrenoceptor subtypes. Studies in animal tissues have been instrumental in characterizing these properties.

In bovine skeletal muscle, a tissue known to be highly responsive to β2-adrenoceptor agonists, studies on Clenbuterol analogues have demonstrated that modifications to the aromatic ring substituents significantly impact receptor affinity. nih.gov For instance, the nature of the halogen atoms influences the binding affinity, with certain combinations leading to a higher affinity for the β2-adrenoceptors. nih.gov

Comparative studies have also been conducted in porcine adipocytes to determine the dissociation constants (Kd) of compounds like Clenbuterol for the β-adrenergic receptor. These studies have shown that Clenbuterol possesses a high affinity for the β-adrenoceptor, which is crucial for its lipolytic effects observed in some animal models. nih.gov

The selectivity of these compounds for β2-adrenoceptors over other subtypes, such as β1 and β3, is a key factor in their pharmacological profile. High selectivity for β2-receptors is desirable to minimize off-target effects, particularly cardiac stimulation, which is mediated by β1-receptors. Research has shown that Clenbuterol acts as a selective β2 agonist. researchgate.net

| Compound | Animal Model | Tissue | Receptor Subtype | Finding |

| Clenbuterol Analogues | Bovine | Skeletal Muscle | β2-adrenoceptor | Aromatic halo-substituents significantly contribute to binding affinity. nih.gov |

| Clenbuterol | Porcine | Adipocytes | β-adrenoceptor | High affinity with a Kd value of 1 to 2 x 10-7 M. nih.gov |

| Clenbuterol | Human (in vitro) | Recombinant cells | β1, β2, β3-adrenoceptors | Found to have subtype-selective intrinsic efficacy for the β2-adrenoceptor. researchgate.net |

Off-Target Screening in Non-Human Systems for Selectivity Research

Due to the structural similarities between adrenergic receptor subtypes, some β2-agonists can exhibit cross-reactivity with β1- and β3-adrenoceptors, especially at higher concentrations. researchgate.net Stimulation of β1-adrenoceptors can lead to cardiac side effects such as tachycardia and increased heart rate. In equine studies, long-term administration of Clenbuterol has been associated with an increased heart rate. nih.gov

In rats, studies have shown that Clenbuterol can induce cardiac and skeletal muscle apoptosis, highlighting potential long-term risks associated with its use. nih.gov Furthermore, some β2-agonists have been reported to cause metabolic disturbances, including hypokalemia and hyperglycemia. researchgate.net These effects are likely due to the stimulation of β2-adrenoceptors in various tissues, leading to downstream metabolic changes.

While specific off-target screening data for this compound is limited, the known off-target effects of the parent compound, Clenbuterol, provide valuable insights into potential areas of concern. These findings underscore the importance of thorough toxicological evaluations in non-human models to fully characterize the safety profile of new analogues.

Cross-Species Pharmacological Comparisons for Analogues

The pharmacokinetic and pharmacodynamic properties of this compound and its analogues can vary significantly across different animal species. These cross-species differences are crucial to consider when extrapolating data from animal models.

Pharmacokinetic studies with Clenbuterol have revealed notable variations in its absorption, distribution, metabolism, and excretion among different species. For instance, after oral administration, peak plasma concentrations are reached at different times in rats (1-4 hours), dogs (6-7 hours), and baboons (6-7 hours). fao.orgfao.org The plasma half-life of Clenbuterol also shows considerable inter-species variability, ranging from 9-21.4 hours in horses to 16-105 hours in cattle. fao.orgfao.orgnih.gov

Metabolism of Clenbuterol also differs across species. In rats, there is a greater extent of metabolism compared to other laboratory animals. fao.orgfao.org However, in all species studied, the parent compound, Clenbuterol, is the major substance excreted in the urine. fao.orgfao.org

These pharmacokinetic differences can lead to variations in tissue distribution and residue profiles. For example, in veal calves, the highest concentrations of Clenbuterol were found in the eye, followed by the lung and liver. nih.gov The elimination rate from these tissues also varied, indicating different tissue-specific handling of the compound. nih.gov

| Species | Route of Administration | Time to Peak Plasma Concentration (Tmax) | Plasma Half-life (t1/2) |

| Rat | Oral | 1-4 hours fao.orgfao.org | Not specified |

| Dog | Oral | 6-7 hours fao.orgfao.org | Not specified |

| Rabbit | Oral | 1-4 hours fao.orgfao.org | Not specified |

| Baboon | Oral | 6-7 hours fao.orgfao.org | Not specified |

| Cattle | Oral/IM | 6-12 hours (oral), 0.25-8 hours (IM) fao.orgfao.org | 16-105 hours fao.orgfao.org |

| Horse | Oral/IM | 1.5-3 hours fao.orgfao.org | 9.2-12.9 hours nih.gov |

These cross-species comparisons highlight the importance of selecting appropriate animal models in pharmacological and toxicological studies and underscore the challenges in extrapolating findings between species.

Regulatory Science and Analytical Compliance in Bromoclenbuterol Research

Adherence to International Guidelines for Analytical Procedure Development and Validation (e.g., ICH Q2, Q14)

The development and validation of analytical methods for substances like bromoclenbuterol are guided by internationally recognized principles, primarily established by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Q2(R1) provides a comprehensive framework for the validation of analytical procedures, detailing essential parameters such as specificity, linearity, accuracy, precision, range, detection limit (LOD), quantitation limit (LOQ), and robustness pnrjournal.compfigueiredo.orgiosrphr.orgresearchgate.net. Adherence to these guidelines ensures that analytical methods are reliable, reproducible, and suitable for their intended purpose, whether for routine testing, research, or regulatory enforcement.

More recently, the ICH Q14 guideline has been introduced to provide a science and risk-based approach to analytical procedure development and maintenance pharmtech.compremier-research.comeuropa.eufda.gov. This guideline, which complements ICH Q2(R2), emphasizes the importance of understanding the analytical procedure throughout its lifecycle. It promotes the use of tools such as the Analytical Target Profile (ATP), risk assessment, and the establishment of a Method Operable Design Region (MODR) to build robustness into methods from the outset pharmtech.compremier-research.comich.org. For this compound analysis, applying these principles ensures that the developed methods can consistently and accurately quantify residues in complex biological matrices, even with variations in sample composition or analytical conditions.

Quality by Design (QbD) Principles in Analytical Method Development for this compound

Implementing QbD for this compound detection means moving beyond a trial-and-error approach to method development. It allows for a deeper understanding of how factors like mobile phase composition, column temperature, or sample preparation techniques influence the analytical outcome. This proactive approach not only leads to more robust methods but also facilitates more efficient management of analytical procedures throughout their lifecycle, including post-approval changes, by providing a scientifically sound basis for modifications pharmtech.comeuropa.eu.

Method Validation Parameters for Quantification in Biological Matrices

The accurate quantification of this compound and its related beta-agonist analogues in biological matrices such as urine, liver, or muscle tissue requires meticulous method validation. Key parameters assessed include:

Linearity: Demonstrating a direct proportional relationship between the analyte concentration and the instrument's response. For beta-agonists in bovine urine, a coefficient of correlation greater than 0.990 has been reported vetdergikafkas.org.

Accuracy: The closeness of the measured value to the true value, often expressed as percent recovery.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay, inter-day, inter-analyst). For biological samples, acceptable precision can range from 10-15% RSD depending on the concentration level pfigueiredo.org.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For beta-agonists, specific values vary by matrix and method. For instance, decision limits (CCα) for beta-agonists in bovine urine have been reported in the range of 0.127-0.646 ng/mL, with detection capabilities (CCβ) between 0.140-0.739 ng/mL vetdergikafkas.org. For clenbuterol (B1669167) specifically, LODs have been reported as low as 2 pg/mL in human urine researchgate.net and 10.87 ng/g in bovine urine nih.gov.

Specificity/Selectivity: The ability of the method to measure the target analyte accurately in the presence of other components that may be expected in the sample matrix europa.eu.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage pfigueiredo.orgich.org.

Future Directions and Advanced Research Frontiers for Bromoclenbuterol

Application of Advanced Spectroscopic Techniques for Detailed Structural Analysis

While standard spectroscopic methods provide essential information, the definitive elucidation of Bromoclenbuterol's three-dimensional structure and subtle conformational dynamics requires the application of more advanced techniques. These methods are indispensable for creating a precise atomic-level map of the molecule, which is fundamental to understanding its function.

Single-crystal X-ray crystallography stands as a primary goal for future structural studies. researchgate.netnih.govnih.gov Obtaining a crystal structure of this compound would provide unambiguous data on bond lengths, bond angles, and the molecule's solid-state conformation. nih.gov This information is the gold standard for structural validation and serves as a critical input for computational modeling. researchgate.net Furthermore, analyzing the crystal packing can reveal intermolecular interactions that may be relevant to its physical properties. nih.govnih.gov

In parallel, advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques offer insights into the molecule's structure and behavior in solution, which can be more biologically relevant. researchgate.net Techniques such as 2D-NMR (COSY, HSQC, HMBC) would allow for the unequivocal assignment of all proton and carbon signals, confirming the compound's connectivity. Nuclear Overhauser Effect Spectroscopy (NOESY) could be employed to determine through-space proximities between atoms, helping to define the preferred solution-state conformation and the rotational freedom around its single bonds.

Table 1: Hypothetical Spectroscopic Data for Detailed Structural Analysis of this compound

| Technique | Potential Finding | Implication for Research |

|---|---|---|

| Single-Crystal X-ray Crystallography | Precise 3D coordinates of each atom; detailed bond angles and lengths. | Provides a definitive structural model for computational simulations and structure-activity relationship (SAR) studies. |

| 2D-NMR (e.g., NOESY) | Identification of through-space correlations between protons. | Elucidates the dominant conformation of the molecule in different solvent environments, mimicking biological media. |

| Chiroptical Spectroscopy (e.g., VCD) | Determination of the absolute configuration of chiral centers. | Confirms the stereochemistry, which is crucial for understanding stereospecific interactions with biological targets. |

Computational Chemistry and Molecular Dynamics Simulations for Ligand-Target Interactions

Computational methods are essential for translating static structural data into a dynamic understanding of how this compound interacts with its biological targets, such as adrenergic receptors. mdpi.com These in-silico approaches can predict binding affinities, identify key molecular interactions, and simulate the entire process of a ligand binding to a protein. frontiersin.org

The first step in this research direction would be to perform molecular docking studies. nih.gov Using a high-resolution structure of a target receptor, computational algorithms can predict the most likely binding pose of this compound within the receptor's active site. This provides initial hypotheses about which amino acid residues are critical for binding and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions).

Following docking, molecular dynamics (MD) simulations can provide a much more detailed and dynamic picture. youtube.comyoutube.com An MD simulation treats the ligand-protein complex as a dynamic entity, simulating the movements of every atom over time. youtube.com These simulations, which can span from nanoseconds to microseconds, can reveal:

The stability of the docked pose. nih.gov

The role of water molecules in mediating the binding.

Conformational changes in the receptor induced by ligand binding (an "induced-fit" model). frontiersin.org

Advanced techniques like steered molecular dynamics (SMD) or random acceleration molecular dynamics (RAMD) could be used to simulate the unbinding process, providing insights into the ligand's residence time at the receptor, a key kinetic parameter. frontiersin.org

Table 2: Illustrative Output from a Molecular Dynamics Simulation of this compound with a Target Receptor

| Simulation Metric | Example Data Point | Significance |

|---|---|---|

| Binding Free Energy (ΔG_bind) | -9.5 kcal/mol | Predicts a strong, favorable binding affinity between this compound and the target. |

| Key Interacting Residues | Asp-113, Phe-290, Ser-204 | Identifies specific amino acids crucial for anchoring the ligand in the binding pocket. |

| Root Mean Square Deviation (RMSD) | 0.2 nm (Ligand), 0.3 nm (Protein) | Indicates the stability of the ligand's position and the overall protein structure during the simulation. |

| Residence Time Estimation | 150 ns | Suggests a prolonged interaction with the receptor, which may influence its biological activity profile. |

Biomarker Discovery and Validation in Non-Human Biological Systems

To understand the physiological effects of this compound exposure in a controlled setting, future research will focus on biomarker discovery in non-human biological systems, such as animal models or cell cultures. A biomarker is a measurable indicator of a biological state or condition. nih.gov Identifying specific biomarkers associated with this compound can provide objective measures of exposure and biological response.

Metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or biofluids, is a powerful tool for this purpose. nih.govnih.gov Untargeted metabolomics approaches can be used to compare samples from treated and untreated systems to find metabolites that are significantly up- or down-regulated. nih.gov For instance, exposure to this compound might alter specific pathways related to energy metabolism or amino acid synthesis. The metabolites involved in these pathways could then serve as potential biomarkers of the compound's effect. nih.gov These findings can point to the specific metabolic pathways that are modulated by the compound's activity. nih.gov

Once potential biomarkers are identified, they must be validated. This involves developing targeted assays that can reliably and accurately measure the specific biomarker in new samples. This validation step is crucial to ensure that the biomarker is robust and reproducible.

Integration of Multi-Omics Approaches in this compound Research

A truly comprehensive understanding of this compound's biological impact requires moving beyond single-data-type analysis and embracing a multi-omics approach. mdpi.com This involves integrating data from genomics, transcriptomics, proteomics, and metabolomics to build a holistic model of the cellular response to the compound. mdpi.comnih.gov

Transcriptomics (RNA-Seq): This technique would reveal which genes are turned on or off in response to this compound. This can highlight the signaling pathways that are activated or suppressed by the compound's interaction with its receptor.

Proteomics: This would identify changes in the abundance of proteins, providing a direct look at the functional machinery of the cell. This can confirm whether the changes observed at the transcript level translate into changes in protein levels.

Metabolomics: As discussed previously, this provides a snapshot of the metabolic activity and phenotype of the system. nih.gov

By integrating these datasets, researchers can trace the flow of biological information from gene to protein to metabolic function. mdpi.com For example, transcriptomic data might show that this compound upregulates a gene for a specific enzyme. Proteomics could then confirm that the protein level of this enzyme increases. Finally, metabolomics could show an increase in the product of that enzyme's reaction, thus connecting the initial receptor binding event to a functional metabolic outcome. mdpi.com This integrated approach is essential for deciphering the complex biological networks affected by this compound and for building predictive models of its systemic effects. nih.gov

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Bromoclenbuterol in forensic or pharmacological samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard techniques due to their specificity and sensitivity for detecting β-agonists like this compound. For forensic applications, validate methods using certified reference materials (e.g., VETRANAL® analytical standards) to ensure compliance with regulatory thresholds. Include calibration curves with at least five concentration levels and use internal standards (e.g., deuterated analogs) to correct for matrix effects .

Q. How is this compound synthesized, and what are the critical steps in its purification?

- Methodological Answer : this compound is synthesized via halogenation (bromination/chlorination) of 4-aminoacetophenone, followed by cyanation, α-hydrogen bromination, and amination with tert-butylamine. Key purification steps involve recrystallization from ethanol-water mixtures and characterization via melting point analysis, nuclear magnetic resonance (NMR), and mass spectrometry (MS). Ensure purity ≥98% for pharmacological studies by verifying the absence of unreacted intermediates using thin-layer chromatography (TLC) .

Q. What regulatory considerations apply to this compound use in animal studies?

- Methodological Answer : this compound is prohibited in food-producing animals due to its β-agonist activity. For research involving non-food species, obtain ethical approval and adhere to guidelines for humane endpoints. Document dosing regimens, withdrawal periods, and tissue residue analyses to comply with agencies like the FDA or EMA. Use analytical standards (e.g., CAS 37148-27-9) with certified purity for residue testing .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictory data on this compound’s receptor selectivity (β1 vs. β2 adrenergic receptors)?

- Methodological Answer : Employ competitive binding assays using radiolabeled ligands (e.g., [³H]-CGP-12177) on isolated receptor subtypes. Normalize data to positive controls (e.g., isoproterenol) and calculate IC₅₀ values with nonlinear regression. Address discrepancies by comparing results across cell lines (e.g., CHO-K1 vs. HEK-293) and validating via functional assays (cAMP accumulation). Report statistical significance (p < 0.05) using ANOVA with post-hoc tests .

Q. What strategies optimize this compound’s metabolic stability in in vivo pharmacokinetic studies?

- Methodological Answer : Conduct hepatic microsomal stability assays to identify major metabolic pathways (e.g., N-dealkylation). Modify the tert-butylamine group to reduce CYP450-mediated degradation. Validate improvements using LC-MS/MS to measure plasma half-life in rodent models. Include negative controls (e.g., untreated plasma) and use pharmacokinetic modeling (non-compartmental analysis) to calculate AUC and clearance rates .

Q. How should researchers address ethical challenges in studies investigating this compound’s anabolic effects on human skeletal muscle?

- Methodological Answer : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design human trials. Obtain informed consent with explicit disclosure of risks (e.g., cardiovascular side effects). Use double-blinded, placebo-controlled designs and predefine exclusion criteria (e.g., pre-existing heart conditions). Submit protocols to institutional review boards (IRBs) and adhere to Declaration of Helsinki principles .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Use probit or log-logistic models to estimate LD₅₀ values. Apply the Shapiro-Wilk test to assess data normality and Welch’s t-test for heteroscedastic data. For longitudinal studies, employ mixed-effects models to account for inter-individual variability. Report confidence intervals (95%) and adjust for multiple comparisons using Bonferroni correction .

Data Presentation and Reproducibility

Q. How can researchers ensure reproducibility when publishing this compound synthesis protocols?

- Methodological Answer : Provide detailed experimental procedures in supplementary materials, including reaction temperatures, solvent volumes, and stirring rates. Characterize all intermediates and final products with spectral data (¹H/¹³C NMR, IR, HRMS) and deposit raw data in public repositories (e.g., Zenodo). Follow IUPAC nomenclature and report yields as mean ± SD from triplicate experiments .

Q. What criteria should be used to evaluate the validity of conflicting studies on this compound’s thermogenic effects?

- Methodological Answer : Compare experimental designs for species (e.g., rodents vs. humans), dosing regimens, and outcome measures (e.g., oxygen consumption vs. adipose tissue lipolysis). Conduct meta-analyses using PRISMA guidelines to assess bias (e.g., funnel plots for publication bias). Highlight methodological limitations (e.g., lack of blinding) in discussion sections .

Tables for Reference

Table 1 : Key Analytical Parameters for this compound Detection

Table 2 : Synthesis Yield Optimization of this compound

| Step | Yield (%) | Purity (%) | Characterization Method |

|---|---|---|---|

| Halogenation | 78 ± 3 | 95 | TLC, NMR |

| Amination | 65 ± 4 | 98 | HPLC, MS |

| Recrystallization | 92 ± 2 | 99.5 | Melting Point, IR |

| Source: Adapted from |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.